molecular formula C2H5NH2<br>C2H7N<br>C2H5NH2<br>C2H7N B1201723 Ethylamine CAS No. 75-04-7

Ethylamine

Cat. No. B1201723
CAS RN: 75-04-7
M. Wt: 45.08 g/mol
InChI Key: QUSNBJAOOMFDIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethylamine can be synthesized through several methods, including the alkylation of ammonia with ethanol or the reduction of acetonitrile. A notable synthesis approach is the electrochemical reduction of acetonitrile to ethylamine, which demonstrates a high selectivity and efficiency under ambient conditions, with copper nanoparticles exhibiting the highest ethylamine Faradaic efficiency of approximately 96% (Xia et al., 2021).

Molecular Structure Analysis

The molecular structure of ethylamine includes a carbon-nitrogen bond that exhibits distinct conformations, such as gauche and trans. Detailed studies using gas electron diffraction have elucidated the geometrical parameters of these conformers, providing insights into their stability and reactivity (Hamada et al., 1986).

Chemical Reactions and Properties

Ethylamine undergoes various chemical reactions reflecting its amine functionality. It participates in bimolecular reactions with radicals, illustrating its reactivity in combustion and biofuel applications. For instance, ethylamine can react with radicals like H, CH3, and NH2, with the abstraction of a methylene H atom being a dominant pathway (Altarawneh et al., 2016). Moreover, ethylamine's interaction with transition metal ions, such as Co+, has been explored, showing the activation and abstraction of C(alpha)-H and C(beta)-H bonds leading to various products (Lu et al., 2008).

Physical Properties Analysis

Ethylamine is characterized by its physical properties, including a low boiling point and high solubility in water and organic solvents, indicative of its application potential in various industrial processes. The internal rotation and inversion dynamics of the amino group in ethylamine have been extensively studied, revealing complex energy surfaces that influence its physical and chemical behaviors (Zeroka et al., 1998).

Chemical Properties Analysis

The chemical properties of ethylamine, such as its basicity and nucleophilicity, are central to its role in organic synthesis. Its ability to form stable complexes with metals and engage in nucleophilic substitution reactions underscores its versatility. The reactivity of ethylamine with other chemical species, including its decomposition pathways and reaction kinetics, has been a subject of extensive research, providing valuable insights into its chemical behavior and applications (Taylor & Ditman, 1936).

Scientific Research Applications

  • Material Science : Ethylamine is used in the exfoliation of Dion-Jacobson Layered Perovskite into macromolecular nanoplatelets. This process involves ion-exchange and intercalation reactions, which result in thin, functional nanosheets that could be used in fabricating nanocomposites (Lee et al., 2013).

  • Chemical Kinetics and Combustion : Ethylamine serves as a surrogate for aliphatic amines in biofuels. It undergoes bimolecular reactions with radicals during biomass decomposition, which is crucial for understanding biofuel combustion processes (Altarawneh et al., 2016).

  • Plant Science and Agriculture : Ethylamine is found in high concentrations in maize embryogenic callus. Its levels are higher during proliferation phases and decrease in differentiated cells, suggesting a role in plant cell development and differentiation (Zacchini et al., 2000).

  • Gas Sensing and Safety : Ethylamine is monitored for its harmful effects on human health. SnO2/rGO nanocomposite materials, synthesized via a hydrothermal method, have shown good gas-sensitive performance for ethylamine, indicating their potential in developing safety devices (Huang et al., 2019).

  • Environmental and Ecological Research : Ethylamine, combined with methylamine, has been studied for its toxicity in aquatic systems using Vibrio harveyi as a test organism. This research contributes to understanding the ecological impact of organic chemicals (Thomulka & Lange, 1995).

  • Health and Medical Research : Ethylamine levels in serum have been investigated as a biomarker for l-theanine consumption and its association with the risk of type 2 diabetes, indicating its potential in clinical diagnostics (Ninomiya et al., 2019).

  • Photochemistry : The photochemical decomposition of ethylamine at low temperatures using ultra-violet light has been studied, revealing insights into the mechanisms of chemical reactions under specific conditions (Kotake et al., 1972).

Safety And Hazards

Ethylamine is extremely flammable and contains gas under pressure; it may explode if heated . It causes serious eye irritation and may be harmful if inhaled . It may also cause respiratory irritation . Therefore, protective clothing, gloves, and safety goggles should be used when handling ethylamine .

Future Directions

The potential for ethylamine in future technological advancements is considerable . The global ethylamine market is projected to grow with a significant CAGR of 4.6% between 2023 and 2033 . Increasing demand for resins and adhesives is likely to drive rising demand for Ethylamine in the coming year .

properties

IUPAC Name

ethanamine
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InChI

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3
Source PubChem
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InChI Key

QUSNBJAOOMFDIB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN
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Molecular Formula

C2H7N, Array, C2H5NH2
Record name ETHYLAMINE
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Related CAS

557-66-4 (hydrochloride), 593-55-5 (hydrobromide)
Record name Ethylamine
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DSSTOX Substance ID

DTXSID8025678
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Molecular Weight

45.08 g/mol
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Physical Description

Ethylamine appears as a colorless liquid or a gas (boiling point 62 °F) with an odor of ammonia. Flash point less than 0 °F. Density of liquid 5.7 lb / gal. Corrosive to the skin and eyes. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Exposure of the closed container to intense heat may cause it to rupture violently and rocket., Gas or Vapor, Liquid, Colorless gas or water-white liquid (below 62 degrees F) with an ammonia-like odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colourless to yellow gas; Ammonia fishy aroma, Colorless gas or water-white liquid (below 62 °F) with an ammonia-like odor., Colorless gas or water-white liquid (below 62 °F) with an ammonia-like odor. [Note: Shipped as a liquefied compressed gas.]
Record name ETHYLAMINE
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

61.9 °F at 760 mmHg (NTP, 1992), 16.6 °C, 16.00 to 17.00 °C. @ 760.00 mm Hg, 62 °F
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Flash Point

less than 0 °F (NTP, 1992), Guide from Emergency Response Guidebook is for "Ethylamine, aqueous solution, with not less than 50% but not more than 70% Ethylamine." Flash point < 0 °F, -36.99 °C (-34.58 °F) - closed cup, <-17 °C (closed cup), < 0 °F (<-18 °C) (open cup), -17 °C c.c., 1 °F
Record name ETHYLAMINE
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Solubility

Very soluble (NTP, 1992), Miscible with water, Miscible with ethanol, ether, Solubility in water: miscible, Soluble in water, Soluble (in ethanol), Miscible
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.687 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.689 g/cu cm at 15 °C, Relative density (water = 1): 0.7 (liquid), 0.682-0.686 (10°), 0.69 (liquid), 0.69 (Liquid), 1.61(relative gas density)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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URL https://www.cdc.gov/niosh/npg/npgd0263.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

1.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.55 (AIR= 1), Relative vapor density (air = 1): 1.55, 1.61
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Vapor Pressure

400 mmHg at 68 °F (NTP, 1992), 1048.0 [mmHg], 1,048 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 121, 874 mmHg
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Product Name

Ethylamine

Color/Form

Colorless gas or water-white liquid (below 62 degrees F) [Shipped as a liquefied compressed gas], Volatile liquid or gas, Colorless liquid or gas, depending on the ambient temperature

CAS RN

75-04-7
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Melting Point

-114 °F (NTP, 1992), -81.2 °C, -81 °C, -114 °F
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 1 but starting with 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one (8.6 g.) and a 33% (w/v) aqueous solution of ethylamine (d = 0.92; 9 cc.) in acetonitrile (200 cc.), 2-(7-chloro-1,8-naphthyridin-2-yl)-3-ethylaminocarbonyloxy-isoindolin-1-one (4.1 g.), melting at 212°-215° C., is obtained.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one
Quantity
8.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

When applied to an amino acid analyzer and a paper chromatography, the isolated substance exhibited the same behavior as a standard substance of theanine. Furthermore, hydrolysis of the isolated substance using hydrochloric acid or glutaminase yielded L-glutamine and ethylamine at a ratio of 1:1. Thus, since hydrolysis of the isolated substance by glutaminase was thus possible, ethylamine was proved to be combined with the gamma-position of L-glutamine. Furthermore, it was confirmed by L-glutamic acid dehydrogenaze (GluDH) that glutamine yielded by hydrolysis was of L-type. FIG. 4 shows infrared absorption spectrometry (IR) spectra of theanine sample and isolated substance. Both substances exhibited spectra similar to each other. Consequently, the isolated substance was proved to be theanine.
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Conversion of the aminoalcohol to a diamine (II) can be done with methanesulfonyl chloride in the presence of a base such as triethylamine at a temperature between about 0° and 5° C. Further treatment of the resulting sulfonate with an excess of an alcoholic solution of an amine (RNH2) such as methylamine, ethylamine or n-propylamine, at a temperature between about 70° and 80° C. yields a diamine (II).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The fraction had the same mobilities as standard theanine in amino acid analyzer and in paper chromatography. Hydrolysis of the fraction with chloric acid or glutaminase produced an equal molar ratio of glutamic acid and ethylamine. The hydrolysis of the fraction with glutaminase showed that the ethylamine was located at γ-position. The glutamic acid was shown L-form by glutamic acid hydrogenase (GluDH). IR spectrum of the fraction was identical to that of the standard as shown in FIG. 1. The isolated substance was confirmed theanine by these results.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

In a like manner p-iodoaniline and benzyl chloride were reacted to yield N,N-dibenzyl-p-iodoaniline, Rf =0.71, ethylamine and o-iodo-benzyl chloride were reacted to yield N-ethyl-o-iodobenzylamine, Rf =0.55, propylamine and o-iodo-benzyl chloride were reacted to yield N-propyl-o-iodobenzylamine, Rf =0.67, p-iodo-aniline and phenethyl bromide were reacted to yield N-β-phenethyl-p-iodoaniline, Rf =0.73, β-phenethylamine and o-iodobenzyl bromide were reacted to yield N-β-phenethyl-o-iodobenzylamine, Rf =0.64, N-β-phenethyl-o-iodo-benzylamine and phenethyl bromide were reacted to yield N,N-di-β-phenethyl-o-iodobenzylamine, Rf =0.64, ethylamine and o-iodobenzyl chloride were reacted to yield N,N-di-o-iodobenzylethylamine, Rf =0.80, 2,5-dimethylpyrrolidine and o-iodobenzyl chloride were reacted to yield N-o-iodobenzyl-2,5-dimethylpyrrolidine, Rf =0.78, and N-isopropyl-β-phenethylamine and o-iodo-benzyl bromide were reacted to yield N-β-phenethyl-o-iodo-β-phenethylamine, Rf =0.66.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylamine
Reactant of Route 2
Ethylamine
Reactant of Route 3
Ethylamine
Reactant of Route 4
Ethylamine
Reactant of Route 5
Ethylamine
Reactant of Route 6
Ethylamine

Citations

For This Compound
97,300
Citations
Z Zhang, Y Yan, L Zhang, Y Chen, S Ju - Journal of Natural Gas Science …, 2014 - Elsevier
Since the global warming is gradually increasing, the membrane gas absorption (MGA) method for CO 2 separation has been intensively focused. This present study develops a 2D …
Number of citations: 67 www.sciencedirect.com
AL Seligson, WC Trogler - Journal of the American Chemical …, 1991 - ACS Publications
… Of the various amine ligands studied, 1-methylimidazole and ethylamine bind most effectively. This parallels the role of histidine and lysine for binding metals in metalloproteins. …
Number of citations: 180 pubs.acs.org
M Taki, S Teramae, S Nagatomo, Y Tachi… - Journal of the …, 2002 - ACS Publications
Copper(I)-dioxygen reactivity has been examined using a series of 2-(2-pyridyl)ethylamine bidentate ligands R1 Py1 R2,R3 . The bidentate ligand with the methyl substituent on the …
Number of citations: 148 pubs.acs.org
JP Tranzer, H Thoenen - Experientia, 1967 - Springer
Le traitement de chats par la 5-hydroxydopamine (5-HDA), une amine agissant comme «faux» transmetteur sympathique, conduit à l'accumulation d'un matériel très osmiophile dans …
Number of citations: 353 link.springer.com
JP Yardley, GEM Husbands, G Stack… - Journal of medicinal …, 1990 - ACS Publications
A series of 2-phenyl-2-(l-hydroxycycloalkyl) ethylamine derivatives was examined for the ability to inhibit both rat brain imipramine receptor binding and the synaptosomal uptake of …
Number of citations: 195 pubs.acs.org
RC Kumar, JM Shreeve - Journal of the American Chemical …, 1980 - ACS Publications
The new compounds F-ethylamine, C2F5NH2, and F-ethylimine, CF3CF= NH, are readily prepared by the reaction of 7V, 7V-dichloro-F-ethylamine with trimethylsilane at-45 or-25 C, …
Number of citations: 16 pubs.acs.org
HA Taylor - The Journal of Physical Chemistry, 2002 - ACS Publications
… The decomposition of ethylamine here studied is shown to be a … Redistilled ethylamine, boiling at 18.7 C was maintained … The decomposition of ethylamine involving the production of …
Number of citations: 15 pubs.acs.org
D Zeroka, JO Jensen, AC Samuels - The Journal of Physical …, 1998 - ACS Publications
Using the HF, MP2, and DFT methodologies in the GAUSSIAN 94 set of quantum chemistry codes with a 6-311G** basis set, we examine theoretically the internal rotation and inversion …
Number of citations: 14 pubs.acs.org
YM Wang, C Liu, H Zhi, X Zhang, Y Xu, Y Wang… - Chemical Engineering …, 2022 - Elsevier
… detection of both ethylamine and gossypol was … ethylamine and TTPDC result in the extended π-conjugation and thus give rise to the fluorescence “turn-on” detection of ethylamine with …
Number of citations: 14 www.sciencedirect.com
JR Clifton, JT Yoke III - Inorganic Chemistry, 1968 - ACS Publications
Anhydrous copper (II) chloride binds 6, 5, 4, and 2 moles of ethylamine and 2 molesof diethylamine at 0. Both the bis-(amine) complexes have negligible dissociation pressures at room …
Number of citations: 43 pubs.acs.org

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